molecular formula C21H27NO6 B4894018 [2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate

[2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate

Cat. No. B4894018
M. Wt: 389.4 g/mol
InChI Key: SRRVBQLKXIBQNN-UHFFFAOYSA-N
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Description

[2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug, but it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

[2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate acts as a partial agonist on the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in altered perception, mood, and cognition. The exact mechanism of action is not fully understood, but it is believed to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
The effects of [2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate are similar to those of other psychedelics, such as LSD and psilocybin. It can cause alterations in perception, mood, and cognition, as well as physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. It has also been reported to cause hallucinations, synesthesia, and ego dissolution.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate in lab experiments include its potency, selectivity for the 5-HT2A receptor, and its ability to induce psychedelic effects. However, its recreational use and legal status make it difficult to obtain and study. Additionally, its potential for abuse and adverse effects on human health make it a controversial subject of research.

Future Directions

There are several future directions for research on [2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders. Another area of research is the development of safer and more effective psychedelic drugs that can be used in clinical settings. Additionally, more studies are needed to understand the long-term effects of [2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate on human health and behavior.

Synthesis Methods

The synthesis of [2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate involves the reaction of 2C-B with 2,4-dimethylbenzylamine in the presence of an oxidizing agent. The resulting product is then treated with oxalic acid to form the oxalate salt. The synthesis process is complex and requires specialized equipment and knowledge of organic chemistry.

Scientific Research Applications

[2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate has been the subject of scientific research due to its potential therapeutic applications. It has been found to have agonistic effects on the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in the pathophysiology of several psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, [2-(3,4-dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine oxalate has been studied for its potential use in the treatment of these disorders.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.C2H2O4/c1-14-5-7-17(15(2)11-14)13-20-10-9-16-6-8-18(21-3)19(12-16)22-4;3-1(4)2(5)6/h5-8,11-12,20H,9-10,13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRVBQLKXIBQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;oxalic acid

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